![molecular formula C20H25N3O B5910819 (Z)-1-(2-ETHOXYPHENYL)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE](/img/structure/B5910819.png)
(Z)-1-(2-ETHOXYPHENYL)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE
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Overview
Description
(Z)-1-(2-ETHOXYPHENYL)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE is a synthetic organic compound that belongs to the class of imines It is characterized by the presence of an ethoxyphenyl group and a piperazine ring substituted with a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2-ETHOXYPHENYL)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE typically involves the condensation of 2-ethoxybenzaldehyde with 4-(4-methylphenyl)piperazine. The reaction is carried out under anhydrous conditions, often using a suitable solvent such as ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion to the desired imine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(2-ETHOXYPHENYL)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-(2-ETHOXYPHENYL)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its structural features suggest it could be a candidate for binding studies with proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound may be investigated for its potential pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents.
Industry
In industrial applications, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (Z)-1-(2-ETHOXYPHENYL)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- (Z)-1-(2-METHOXYPHENYL)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE
- (Z)-1-(2-ETHOXYPHENYL)-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]METHANIMINE
Uniqueness
(Z)-1-(2-ETHOXYPHENYL)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE is unique due to the presence of both ethoxy and methylphenyl groups, which confer specific chemical and physical properties
Properties
IUPAC Name |
(Z)-1-(2-ethoxyphenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-3-24-20-7-5-4-6-18(20)16-21-23-14-12-22(13-15-23)19-10-8-17(2)9-11-19/h4-11,16H,3,12-15H2,1-2H3/b21-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFONMHUXVXEOOA-PGMHBOJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=NN2CCN(CC2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N\N2CCN(CC2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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